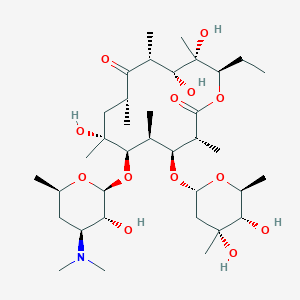

Erythromycin C

描述

This compound has been reported in Euglena gracilis with data available.

Structure

3D Structure

属性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFRKHPRXPSWNT-QNPWSHAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H65NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675-02-1 | |

| Record name | Erythromycin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1675-02-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythromycin C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X2R375YNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Erythromycin C discovery and isolation from Saccharopolyspora erythraea

An In-Depth Technical Guide to the Discovery and Isolation of Erythromycin C from Saccharopolyspora erythraea

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, biosynthesis, and subsequent isolation and purification of this compound, a key macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea. The document details the intricate biosynthetic pathways, fermentation parameters, and the critical downstream processing required to isolate and analyze this important compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a valuable resource for professionals in the field of natural product chemistry and drug development.

Introduction and Discovery

Erythromycin was first isolated in 1952 by a team led by J. M. McGuire from the metabolic products of a soil bacterium initially identified as Streptomyces erythreus, now known as Saccharopolyspora erythraea.[1][2][3] This discovery introduced a new class of wide-spectrum macrolide antibiotics that function by inhibiting bacterial protein synthesis.[1][2] The fermentation of S. erythraea yields not a single compound, but a complex mixture of structurally related analogs, primarily Erythromycin A, B, C, and D.[4][5] Erythromycin A is the most clinically significant component, constituting the bulk of the commercial product.[5] However, the other analogs, including this compound, are crucial to understand as they represent key intermediates in the biosynthetic pathway and potential impurities in the final product.[2][6]

Saccharopolyspora erythraea is a Gram-positive, mycelium-forming actinomycete that produces this array of secondary metabolites, typically during stationary growth phase, often triggered by nutrient limitation.[7][8][9] The production and isolation of a specific, less abundant analog like this compound requires a detailed understanding of its biosynthesis and the development of precise downstream processing methodologies.

Biosynthesis of this compound

The production of erythromycins is governed by a large cluster of biosynthetic genes (ery) on the S. erythraea chromosome.[8] This cluster encodes a Type I polyketide synthase (PKS) and a series of tailoring enzymes that construct and modify the macrolide structure.[8][10] The biosynthesis of this compound is intrinsically linked to the pathways for other erythromycin analogs.

The core of the molecule, 6-deoxyerythronolide B (6dEB), is synthesized by the PKS and then undergoes a series of post-PKS modifications. A critical step is the C6-hydroxylation of 6dEB by the P450 enzyme EryF.[2][9] Following glycosylation steps, the intermediate Erythromycin D is formed. The pathway then diverges. The cytochrome P450 enzyme, EryK, catalyzes the hydroxylation at the C-12 position of Erythromycin D to produce this compound.[2] Concurrently, the enzyme EryG can methylate Erythromycin D to produce Erythromycin B.[2] Both Erythromycin B and this compound can serve as precursors for the final product, Erythromycin A, through subsequent hydroxylation or methylation, respectively.[2] The regulation of this pathway is complex, involving developmental regulators such as the BldD ortholog, which links antibiotic synthesis to morphological differentiation in the bacterium.[7][11]

References

- 1. Erythromycin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Erythromycin - American Chemical Society [acs.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. unido.org [unido.org]

- 6. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Transcriptional Organization of the Erythromycin Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Saccharopolyspora erythraea - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Erythromycin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin C is a macrolide antibiotic and a minor congener produced during the fermentation of Saccharopolyspora erythraea. As an important biosynthetic intermediate and a potential impurity in commercial erythromycin preparations, a thorough understanding of its chemical structure and stereochemistry is critical for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the chemical architecture of this compound, including its macrolide core and pendant sugar moieties, with a detailed exploration of its complex stereochemistry. This document summarizes key physicochemical and spectroscopic data, outlines experimental protocols for its analysis, and provides visual representations of its structural features and analytical workflows.

Chemical Structure

This compound is a complex macrocyclic lactone, belonging to the macrolide class of antibiotics. Its structure is characterized by a 14-membered aglycone ring, known as erythronolide B, to which two deoxysugar residues are attached via glycosidic bonds. The molecular formula of this compound is C₃₆H₆₅NO₁₃, and its molecular weight is approximately 719.9 g/mol [1][2].

The core of the molecule is the erythronolide B aglycone, a 14-membered lactone ring featuring multiple hydroxyl and methyl substituents. The two sugar moieties attached to the aglycone are:

-

L-Mycarose: A neutral deoxysugar attached at the C-3 hydroxyl group of the aglycone.

-

D-Desosamine: An amino sugar, specifically a 3-(dimethylamino)-3,4,6-trideoxy-β-D-xylo-hexopyranose, linked to the C-5 hydroxyl group.

The defining structural feature that distinguishes this compound from its more abundant and clinically utilized counterpart, Erythromycin A, is the absence of a methyl group on the hydroxyl at the 3''-position of the L-mycarose sugar. In Erythromycin A, this sugar is L-cladinose, which is the 3''-O-methyl ether of L-mycarose.

IUPAC Nomenclature

The systematic IUPAC name for this compound is (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[2].

Stereochemistry

This compound possesses a complex stereochemical landscape with 18 stereocenters, leading to a multitude of possible stereoisomers. The specific configuration of these chiral centers is crucial for its biological activity. The stereochemistry of each chiral center, as defined by the IUPAC name, is presented in the table below.

| Atom Number | Configuration |

| Aglycone Ring | |

| C2 | R |

| C3 | R |

| C4 | S |

| C5 | S |

| C6 | R |

| C7 | R |

| C8 | R |

| C10 | R |

| C11 | R |

| C12 | R |

| C13 | S |

| L-Mycarose | |

| C1'' | R |

| C2'' | R |

| C3'' | S |

| C4'' | S |

| C5'' | S |

| D-Desosamine | |

| C1' | S |

| C2' | S |

| C3' | R |

| C4' | S |

| C5' | R |

The precise arrangement of these stereocenters dictates the three-dimensional shape of the molecule, which in turn governs its binding affinity to the bacterial ribosome, the target for its antibiotic activity.

Physicochemical and Spectroscopic Data

A compilation of key physicochemical and spectroscopic parameters for this compound is provided below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₅NO₁₃ | [1][2] |

| Molecular Weight | 719.9 g/mol | [1][2] |

| CAS Number | 1675-02-1 | [2] |

| Appearance | White to faint yellow powder | [3] |

| Solubility | Soluble in ethanol, methanol, DMSO, DMF. Limited solubility in water. | [4] |

| pKa | 8.8 (for the dimethylamino group) | [3] |

| Specific Rotation [α]D | -71° to -78° (c=2 in ethanol) for Erythromycin (general) | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound have been fully assigned in both organic (CDCl₃) and aqueous solutions. In aqueous solution, this compound exists as an equilibrium mixture of the 9-ketone and the 12,9-hemiacetal tautomers[6][7]. The detailed chemical shift assignments are crucial for structural confirmation and for studying its conformational dynamics. While the full dataset is extensive, a summary of key spectral features is presented below. For complete assignments, refer to Tyson, P., et al. (1998)[6].

| Nucleus | Key Chemical Shift Ranges (ppm) |

| ¹H NMR (in CDCl₃) | Aglycone: 0.8-5.0; L-Mycarose: 1.2-4.5; D-Desosamine: 1.1-4.3 |

| ¹³C NMR (in CDCl₃) | Carbonyls (C1, C9): ~175-220; Aglycone carbons: 10-105; L-Mycarose carbons: 15-100; D-Desosamine carbons: 20-105 |

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of this compound. The protonated molecule [M+H]⁺ is typically observed at m/z 719.3[8]. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns, including the neutral loss of the sugar moieties and fragmentation of the macrolide ring, which can be used for structural elucidation and identification of related impurities[9][10][11].

X-ray Crystallography: While high-resolution crystal structures of Erythromycin A bound to the ribosome are available (PDB ID: 1YI2), specific crystallographic data for isolated this compound is not as readily found in the public domain[12][13]. The overall conformation is expected to be similar to Erythromycin A, with the macrolide ring adopting a folded-out conformation.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the fermentation broth of Saccharopolyspora erythraea or from commercial erythromycin mixtures using chromatographic techniques.

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the crude erythromycin mixture in a suitable solvent, such as acetonitrile, and dilute with the mobile phase.

-

Chromatographic System:

-

Column: A preparative C18 reversed-phase column (e.g., Sinochrom 300A ODS-AP, 10 µm).

-

Mobile Phase: A mixture of aqueous phosphate buffer (e.g., 8.7 g/L potassium hydrogen phosphate adjusted to pH 8.2 with phosphoric acid) and acetonitrile (50:50 v/v).

-

Flow Rate: Approximately 80 mL/min for a preparative scale separation.

-

Detection: UV at 210 nm.

-

-

Fraction Collection: Collect the eluent corresponding to the retention time of this compound.

-

Post-Column Processing: The collected fraction can be further purified by applying it to a cation exchange column. After washing with water, this compound is eluted with methanol. The methanol is then evaporated to yield the purified compound.

Analytical Methods

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent.

-

Chromatographic System:

-

Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using 0.4% ammonium hydroxide in water (Mobile Phase A) and methanol (Mobile Phase B)[14].

-

Detection: UV at 215 nm[14].

-

Column Temperature: Maintained at an elevated temperature (e.g., 50 °C) to improve peak shape[8].

-

-

Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total peak area. Quantification is performed using a calibration curve prepared with a certified reference standard.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis

-

Sample Preparation: Similar to the HPLC method, with appropriate dilution for MS detection.

-

LC-MS System:

-

LC System: An HPLC or UHPLC system with a C18 reversed-phase column.

-

Mobile Phase: A volatile buffer system compatible with mass spectrometry, such as ammonium formate in water and acetonitrile[8].

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, ion trap, or time-of-flight (TOF) mass analyzer.

-

-

Data Acquisition: Acquire data in full scan mode to detect all ions and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of this compound and its related substances.

Visualizations

Chemical Structure of this compound

Caption: Hierarchical structure of this compound.

Structural Comparison of Erythromycins A, B, and C

Caption: Key structural differences between major erythromycins.

Experimental Workflow for HPLC Analysis of this compound

Caption: A typical workflow for the HPLC analysis of this compound.

Conclusion

This compound, while a minor component of the erythromycin complex, holds significant importance in the study of macrolide biosynthesis and as a reference standard in the quality control of erythromycin-based active pharmaceutical ingredients. Its intricate chemical structure and stereochemistry have been well-characterized through a combination of spectroscopic and chromatographic techniques. This guide provides a consolidated resource for professionals in the pharmaceutical sciences, offering a detailed overview of its structural features, key analytical data, and established experimental protocols to aid in its identification, quantification, and further research. A comprehensive understanding of this compound is essential for the development of robust analytical methods and for ensuring the quality and safety of erythromycin-containing products.

References

- 1. invivochem.com [invivochem.com]

- 2. This compound | C36H65NO13 | CID 83933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Erythromycin CAS#: 114-07-8 [m.chemicalbook.com]

- 4. glpbio.com [glpbio.com]

- 5. ERYTHROMYCIN [sdfine.com]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Solution Structure and Assignments of the 1H and 13C NMR Spectra of this compound in Organic and Aqueous Solution - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 8. asianpubs.org [asianpubs.org]

- 9. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Erythromycin C Biosynthetic Pathway and its Precursor Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Erythromycin C, a significant macrolide antibiotic. It details the precursor molecules, enzymatic conversions, and genetic underpinnings of its synthesis. The guide includes structured quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development applications.

Core Biosynthetic Pathway of Erythromycin

Erythromycin biosynthesis is a complex process orchestrated by a series of enzymes encoded by the ery gene cluster, most notably studied in the bacterium Saccharopolyspora erythraea. The pathway can be divided into two major phases: the formation of the macrolactone core and the subsequent post-polyketide synthase (PKS) modifications.

Assembly of the Macrolactone Core: 6-Deoxyerythronolide B

The biosynthesis begins with the creation of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB). This process is catalyzed by a large, modular Type I polyketide synthase (PKS) known as 6-deoxyerythronolide B synthase (DEBS). DEBS consists of three large multienzyme proteins (DEBS1, DEBS2, and DEBS3), encoded by the eryA genes. The synthesis starts with a propionyl-CoA starter unit, followed by six successive condensations with (2S)-methylmalonyl-CoA extender units.

Post-PKS Modifications: The Path to this compound

Following the creation of 6-dEB, a series of tailoring reactions occur, including hydroxylations and glycosylations, to yield the various erythromycin congeners. The direct precursor to this compound is Erythromycin D.

The key steps are as follows:

-

C-6 Hydroxylation: The first tailoring step is the hydroxylation of 6-dEB at the C-6 position by the cytochrome P450 monooxygenase EryF, producing erythronolide B (EB).

-

First Glycosylation: The enzyme EryBV, a glycosyltransferase, attaches the deoxysugar L-mycarose to the C-3 hydroxyl group of EB, forming 3-O-α-mycarosylerythronolide B (MEB).

-

Second Glycosylation: A second glycosyltransferase, EryCIII, attaches the deoxyamino sugar D-desosamine to the C-5 hydroxyl group of MEB. This reaction yields Erythromycin D .

-

C-12 Hydroxylation: This is the crucial step for the formation of this compound. The cytochrome P450 hydroxylase, EryK , catalyzes the stereospecific hydroxylation of Erythromycin D at the C-12 position to produce This compound .[1]

This compound is a branch point in the pathway. It can be further methylated by the enzyme EryG to produce the most clinically prevalent form, Erythromycin A. Alternatively, Erythromycin D can be methylated by EryG to form Erythromycin B, which is a poor substrate for the EryK hydroxylase.[2]

Caption: The biosynthetic pathway from precursors to this compound and A.

Quantitative Data Summary

This section summarizes key quantitative data related to the biosynthesis of erythromycins.

Table 1: Key Molecules and Genetic Loci

| Molecule/Enzyme | Abbreviation | Role / Function | Genetic Locus |

| 6-Deoxyerythronolide B Synthase | DEBS | Polyketide synthase, forms macrolactone core | eryA |

| C6-Hydroxylase | EryF | Hydroxylates 6-dEB to form EB | eryF |

| L-Mycarosyltransferase | EryBV | Attaches L-mycarose to EB | eryB region |

| D-Desosaminyltransferase | EryCIII | Attaches D-desosamine to MEB | eryC region |

| C12-Hydroxylase | EryK | Hydroxylates Erythromycin D to this compound | eryK |

| C3'-O-Methyltransferase | EryG | Methylates this compound/D to Erythromycin A/B | eryG |

| Erythromycin D | EryD | Direct precursor to this compound | N/A |

| This compound | EryC | Target molecule, precursor to Erythromycin A | N/A |

Table 2: Production Titers and Enzyme Selectivity

| Parameter | Organism/System | Value | Reference |

| This compound Titer | E. coli (Heterologous Expression) | 0.4 mg/L | [3][4] |

| Erythromycin D Titer | E. coli (Heterologous Expression) | 0.5 mg/L | [3][4] |

| Total Erythromycin Titer | S. erythraea (Optimized Fermentation) | 512 mg/L | [5] |

| Substrate Preference of EryK | In vitro enzyme assay | 1200-1900 fold preference for Erythromycin D over Erythromycin B | [2] |

Experimental Protocols

Detailed methodologies are crucial for the study and manipulation of biosynthetic pathways. Below are representative protocols for the heterologous production of this compound and the analysis of key enzymatic steps.

Heterologous Production of this compound in E. coli

This protocol outlines the key steps for reconstituting the this compound biosynthetic pathway in an E. coli host, a common strategy for pathway engineering and production of analogs.

Caption: Workflow for heterologous production of this compound in E. coli.

Methodology:

-

Gene Cluster Cloning:

-

The biosynthetic genes (eryA, eryF, eryB genes, eryC genes, and eryK) are isolated from the genomic DNA of Saccharopolyspora erythraea.

-

Genes are cloned into a series of compatible E. coli expression plasmids, often under the control of an inducible promoter like T7. Multiple genes are typically assembled into synthetic operons to ensure coordinated expression.

-

-

Host Strain Transformation:

-

The engineered plasmids are transformed into a suitable E. coli expression host (e.g., BAP1), which is often engineered to provide the necessary propionyl-CoA and methylmalonyl-CoA precursors.

-

-

Culture and Induction:

-

A single colony is used to inoculate a starter culture (e.g., in Luria-Bertani broth with appropriate antibiotics) and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger production culture, which is grown at 37°C to an OD600 of 0.6-0.8.

-

The culture temperature is reduced to 22°C. Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG). The medium is supplemented with a precursor like sodium propionate.

-

-

Extraction and Analysis:

-

After 48-72 hours of incubation, the culture is harvested. The broth is typically extracted with an organic solvent such as ethyl acetate at an alkaline pH.

-

The organic layer is collected, dried (e.g., with anhydrous sodium sulfate), and evaporated to dryness.

-

The residue is redissolved in methanol for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound.

-

In Vitro Assay of EryK C12-Hydroxylase Activity

This protocol describes a method to measure the enzymatic activity of EryK, the P450 monooxygenase that converts Erythromycin D to this compound. The assay relies on the heterologous expression and purification of EryK and its redox partners.

Methodology:

-

Protein Expression and Purification:

-

The eryK gene is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3).

-

The protein is overexpressed as insoluble inclusion bodies.

-

Inclusion bodies are harvested, solubilized with a denaturant (e.g., 6 M guanidine HCl), and the EryK protein is refolded by rapid dilution into a refolding buffer containing heme and L-arginine.

-

The reconstituted, active holo-EryK is purified using chromatography techniques (e.g., ion exchange).

-

The necessary redox partners for P450 activity (a ferredoxin and a ferredoxin reductase) must also be expressed and purified.

-

-

Enzyme Activity Assay:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).

-

Components:

-

Purified, reconstituted EryK (e.g., 1-2 µM)

-

Purified redox partners (ferredoxin and ferredoxin reductase)

-

Erythromycin D substrate (dissolved in a minimal amount of DMSO, final concentrations ranging from 10 µM to 500 µM for kinetic analysis)

-

An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

-

Procedure:

-

Combine the enzyme, redox partners, and substrate in the reaction buffer and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Quench the reaction by adding an equal volume of cold acetonitrile or by acidification.

-

Centrifuge the mixture to pellet the precipitated protein.

-

-

-

Product Analysis:

-

The supernatant is collected and analyzed by reverse-phase HPLC or LC-MS.

-

The conversion of Erythromycin D to this compound is monitored. The product (this compound) can be quantified by comparing its peak area to a standard curve of a known concentration.

-

For kinetic analysis, initial velocities are measured at various substrate concentrations and the data are fitted to the Michaelis-Menten equation to determine Km and kcat.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Overproduction and characterization of the this compound-12 hydroxylase, EryK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the eryG Gene in the Final Step of Erythromycin A Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythromycin A is a clinically vital macrolide antibiotic produced by the soil bacterium Saccharopolyspora erythraea. Its complex biosynthesis involves a series of post-polyketide synthase modifications to the macrolactone core. The final, critical step in this pathway—the conversion of the less potent Erythromycin C to the highly active Erythromycin A—is catalyzed by the enzyme encoded by the eryG gene. This guide provides an in-depth technical overview of the eryG gene, its protein product, its biochemical function, and the experimental protocols used to characterize its role. Understanding the function and regulation of eryG is paramount for industrial strain improvement, yield optimization, and the generation of novel erythromycin analogs through synthetic biology.

Biochemical Function of the EryG Gene Product

The eryG gene encodes the enzyme Erythromycin 3''-O-methyltransferase (EC 2.1.1.254).[1] This enzyme belongs to the family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which are responsible for a wide array of methylation reactions in biological systems.

The primary role of EryG is to catalyze the regiospecific methylation of the 3''-hydroxyl group on the L-mycarose sugar moiety of this compound. This single methylation event converts this compound into Erythromycin A, the most biologically potent form of the antibiotic. The reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, which is converted to S-adenosyl-L-homocysteine (SAH) in the process.[1]

The catalyzed reaction is as follows: S-adenosyl-L-methionine + this compound ⇌ S-adenosyl-L-homocysteine + Erythromycin A[1]

Additionally, the EryG enzyme exhibits substrate flexibility and can also catalyze the methylation of Erythromycin D to produce Erythromycin B.[1][2]

S-adenosyl-L-methionine + Erythromycin D ⇌ S-adenosyl-L-homocysteine + Erythromycin B[2]

This dual activity positions EryG at a crucial bifurcation point in the terminal steps of erythromycin biosynthesis.

Erythromycin Biosynthesis: The Terminal Steps

The EryG-catalyzed reaction is the final step in a series of modifications to the erythromycin precursor, Erythromycin D. The enzyme EryK, a P450 hydroxylase, first converts Erythromycin D to this compound. EryG then acts on this compound. However, EryG can also directly compete for the Erythromycin D substrate, leading to the formation of Erythromycin B, a shunt metabolite. The overexpression of eryG is therefore critical to channel the flux towards the more potent Erythromycin A.

Quantitative Data: Impact of eryG on Erythromycin Production

Genetic manipulation of the eryG gene in Saccharopolyspora erythraea has a profound impact on the final titer and composition of erythromycin congeners. Studies involving gene knockout and overexpression demonstrate its critical role in maximizing Erythromycin A production.

Table 1: Erythromycin Production in eryG and eryK Knockout Mutants

This table summarizes the final erythromycin titers in an industrial S. erythraea strain (HL3168 E3) and its mutants where eryG, eryK, or both have been inactivated.

| Strain | Genotype | Erythromycin A (g/L) | Erythromycin B (g/L) | This compound (g/L) | Erythromycin D (g/L) |

| HL3168 E3 | Wild Type | ~3.36 | ~0.91 | ~0.26 | Not reported |

| QL-G | eryG knockout | Not detected | Not detected | 2.48 | 0.67 |

| QL-K | eryK knockout | Not detected | 1.70 | Not detected | 0.10 |

| QL-KG | eryK & eryG knockout | Not detected | Not detected | Not detected | 2.15 |

| Data sourced from a study by Qiu et al.[3] |

As the data shows, inactivation of eryG completely abolishes the production of Erythromycin A and B, leading to a significant accumulation of its direct precursor, this compound.[3]

Table 2: Effect of eryG Overexpression on Erythromycin A Production

This table shows the effect of introducing additional copies of eryK and eryG into the S. erythraea HL3168 E3 strain to improve the conversion efficiency to Erythromycin A.

| Strain | Genotype Modification | Total Erythromycin Titer (U/mL) | Er-A / (Er-B + Er-C) Ratio |

| ZL1001 | +1 eryK copy | 3,467 | 3.5 : 1 |

| ZL1002 | +1 eryK & +1 eryG copy | 3,755 | 11.2 : 1 |

| ZL1004 | +2 eryK & +1 eryG copy | 4,083 | 45.2 : 1 |

| Data adapted from a study by Zhang et al.[4][5] |

Increasing the gene dosage of eryG alongside eryK dramatically shifts the product profile towards Erythromycin A, nearly eliminating the less-desired byproducts Erythromycin B and C and increasing the total antibiotic titer by approximately 25%.[4][5]

Enzyme Kinetic Parameters

To date, specific Michaelis-Menten kinetic parameters (Km, kcat, Vmax) for the EryG enzyme with its substrates (this compound and D) have not been extensively reported in peer-reviewed literature. However, fermentation data strongly suggests that the enzyme is highly efficient, as overexpression leads to near-complete conversion of this compound to Erythromycin A.[4][5] Determining these parameters would be a valuable contribution to the field.

Experimental Protocols

The following sections provide detailed methodologies for the study of the eryG gene and its protein product.

Protocol 1: Cloning and Expression of eryG in E. coli

This protocol is based on the original report of eryG cloning and expression.[6][7][8]

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from Saccharopolyspora erythraea (e.g., ATCC 11635) using a standard actinomycete DNA extraction protocol.

-

PCR Amplification: Design PCR primers to amplify the ~900 bp coding sequence of the eryG gene. Incorporate restriction sites (e.g., NdeI and HindIII) into the primers for directional cloning into an expression vector.

-

Vector Preparation: Digest a suitable E. coli expression vector, such as pET-28a(+) (which adds a cleavable N-terminal His6-tag), with the corresponding restriction enzymes (NdeI and HindIII). Dephosphorylate the vector to prevent self-ligation.

-

Ligation: Ligate the purified PCR product with the prepared expression vector using T4 DNA Ligase.

-

Transformation: Transform the ligation mixture into a competent E. coli strain suitable for cloning (e.g., DH5α). Plate on LB agar containing the appropriate antibiotic (e.g., kanamycin for pET-28a).

-

Screening and Sequencing: Screen colonies by colony PCR and restriction digest of plasmid DNA to confirm the presence and orientation of the insert. Verify the sequence of the cloned eryG gene by Sanger sequencing.

-

Protein Expression: Transform the confirmed plasmid into an expression host strain (e.g., E. coli BL21(DE3)). a. Grow a 1 L culture in LB medium with kanamycin at 37°C to an OD600 of 0.6-0.8. b. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. c. Reduce the temperature to 18-25°C and continue shaking for 16-20 hours to enhance soluble protein expression.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The resulting cell pellet can be stored at -80°C.

Protocol 2: Purification of Recombinant EryG Protein

This protocol describes the purification of a His6-tagged EryG protein from the E. coli cell pellet.

-

Cell Lysis: Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells using sonication on ice or a French press.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Affinity Chromatography: a. Equilibrate a 5 mL Ni-NTA affinity column with Lysis Buffer. b. Load the clarified lysate onto the column at a flow rate of 1 mL/min. c. Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole, 1 mM DTT). d. Elute the EryG protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT). Collect 1 mL fractions.

-

Purity Analysis: Analyze the eluted fractions by SDS-PAGE to identify those containing pure EryG protein and assess purity.

-

Buffer Exchange (Optional): Pool the purest fractions and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

-

Concentration and Storage: Concentrate the protein using a centrifugal filter unit. Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified protein and store at -80°C.

Protocol 3: Erythromycin O-Methyltransferase Enzyme Assay

This assay measures the conversion of this compound to Erythromycin A.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl₂

-

1 mM DTT

-

2 mM S-adenosyl-L-methionine (SAM)

-

200 µM this compound (substrate)

-

1-5 µg of purified EryG enzyme

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Quenching: Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile or methanol. This will precipitate the enzyme.

-

Sample Preparation for HPLC: Centrifuge the quenched reaction at 13,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

-

Controls: Run parallel reactions including a no-enzyme control (to check for non-enzymatic conversion) and a no-substrate control (to confirm the absence of contaminating erythromycins).

Protocol 4: Product Analysis by HPLC

This HPLC method can be used to separate and quantify Erythromycin A, B, C, and D.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 30 mM Ammonium Acetate, pH 4.8.[9]

-

Mobile Phase B: Acetonitrile.[9]

-

Gradient:

-

0-15 min: 38% B (isocratic)

-

15-16 min: 38% to 90% B (linear gradient)

-

16-20 min: 90% B (isocratic)

-

20-21 min: 90% to 38% B (linear gradient)

-

21-25 min: 38% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: 215 nm.[9]

-

Injection Volume: 20 µL.

-

Quantification: Create a standard curve for Erythromycin A and this compound using standards of known concentrations. Calculate the amount of product formed and substrate consumed in the enzymatic assay by comparing peak areas to the standard curves.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the EryG enzyme, from the gene to the final activity assay.

Conclusion

The eryG gene and its product, Erythromycin 3''-O-methyltransferase, are indispensable for the efficient biosynthesis of Erythromycin A. The enzyme's role in the terminal methylation step directly dictates the potency of the final antibiotic mixture produced by Saccharopolyspora erythraea. As demonstrated by quantitative fermentation data, modulating the expression of eryG is a powerful strategy for industrial strain improvement, allowing for the near-complete conversion of precursors into the desired final product. The detailed protocols provided herein offer a robust framework for researchers to further investigate this critical enzyme, paving the way for deeper biochemical understanding, the development of more efficient production processes, and the engineered biosynthesis of novel macrolide antibiotics.

References

- 1. Erythromycin 3''-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Knocking out of tailoring genes eryK and eryG in an industrial erythromycin-producing strain of Saccharopolyspora erythraea leading to overproduction of erythromycin B, C and D at different conversion ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic Modulation of the Overexpression of Tailoring Genes eryK and eryG Leading to the Improvement of Erythromycin A Purity and Production in Saccharopolyspora erythraea Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Mutation and cloning of eryG, the structural gene for erythromycin O-methyltransferase from Saccharopolyspora erythraea, and expression of eryG in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mutation and cloning of eryG, the structural gene for erythromycin O-methyltransferase from Saccharopolyspora erythraea, and expression of eryG in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum and MIC Values of Erythromycin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of Erythromycin C, a lesser-known macrolide antibiotic. The document details its antibacterial spectrum and, where available, its Minimum Inhibitory Concentration (MIC) values against a range of clinically relevant bacteria. Furthermore, it outlines the standardized experimental protocols for determining these values and illustrates the fundamental mechanism of action and experimental workflows through detailed diagrams.

Introduction to this compound

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a complex of closely related compounds, primarily Erythromycin A, B, C, and D. Erythromycin A is the most abundant and clinically utilized component. This compound is a minor, naturally occurring analogue that differs from Erythromycin A by the absence of a methyl group on the cladinose sugar. This structural difference significantly impacts its antibacterial potency. Generally, this compound exhibits a narrower spectrum of activity and is considerably less active than Erythromycin A and B[1].

Antibacterial Spectrum and MIC Values

The antibacterial activity of this compound is primarily directed against Gram-positive bacteria, with limited to no significant activity against most Gram-negative organisms[2][3]. Research comparing the different erythromycin congeners has consistently shown that this compound possesses roughly half the in vitro activity of Erythromycin A[2][3].

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as determined by standardized methods. For comparative purposes, MIC values for Erythromycin A are also included where data is available from the same studies.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | This compound MIC (µg/mL) | Erythromycin A MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | >128 | 0.25 |

| Staphylococcus aureus | Clinical Isolate 1 | >128 | 0.5 |

| Staphylococcus epidermidis | ATCC 12228 | >128 | 0.25 |

| Streptococcus pyogenes | ATCC 19615 | 0.12 | 0.03 |

| Streptococcus pneumoniae | ATCC 6303 | 0.06 | 0.015 |

| Bacillus subtilis | ATCC 6633 | 0.12 | 0.03 |

| Micrococcus luteus | ATCC 9341 | 0.06 | 0.015 |

Data extracted from Kibwage et al., 1985. The study notes that MICs were determined using an agar dilution method.

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain | This compound MIC (µg/mL) | Erythromycin A MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | >128 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 |

| Haemophilus influenzae | Clinical Isolate | >32 | 8 |

| Neisseria gonorrhoeae | Clinical Isolate | 1 | 0.25 |

Data extracted from Kibwage et al., 1985 and other comparative studies. The general inactivity against Enterobacteriaceae is a hallmark of erythromycins.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The molecule diffuses through the bacterial cell membrane and binds to the 50S subunit of the bacterial ribosome. This binding occurs within the polypeptide exit tunnel, near the peptidyl transferase center. By physically obstructing the tunnel, erythromycin blocks the elongation of the nascent polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth. This mechanism is selective for bacterial ribosomes, as mammalian ribosomes have a different structure (60S and 40S subunits) and lack the specific binding site for macrolides.

References

- 1. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Erythromycin C: A Natural Intermediate in Macrolide Biosynthesis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a clinically significant macrolide antibiotic, is a secondary metabolite produced by the soil bacterium Saccharopolyspora erythraea. Its biosynthesis is a complex process involving a modular polyketide synthase (PKS) and a series of post-PKS modifications. Erythromycin C is a crucial, naturally occurring intermediate in this pathway, representing a key branch point leading to the production of the most potent congener, Erythromycin A. This technical guide provides a comprehensive overview of the role of this compound in macrolide biosynthesis, detailing the enzymatic steps involved in its formation and subsequent conversion. It includes a compilation of available quantitative data, detailed experimental protocols for the study of this pathway, and visualizations of the key biosynthetic and regulatory pathways.

The Erythromycin Biosynthetic Pathway: A Central Role for this compound

The biosynthesis of erythromycins begins with the assembly of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB), by a large, multifunctional enzyme complex known as 6-deoxyerythronolide B synthase (DEBS).[1][2] Following the synthesis of 6-dEB, a series of post-PKS modifications, including hydroxylations and glycosylations, lead to the various erythromycin congeners.[3][4][5]

The formation of this compound is a critical step in the pathway leading to Erythromycin A. The immediate precursor to this compound is Erythromycin D. The conversion of Erythromycin D to this compound is catalyzed by the cytochrome P450 monooxygenase, EryK, which specifically hydroxylates the C-12 position of the macrolide ring.[3][6][7]

This compound then serves as the direct substrate for the S-adenosyl-L-methionine-dependent O-methyltransferase, EryG, which methylates the hydroxyl group of the L-cladinose sugar to produce Erythromycin A.[3][6] The biosynthetic relationship between these key intermediates is depicted below.

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of Erythromycin A, highlighting the role of this compound.

Quantitative Data on this compound Biosynthesis

The efficiency of the enzymatic conversions in the erythromycin pathway is critical for determining the final yield of the desired product, Erythromycin A. The enzyme EryK exhibits a strong substrate preference, which significantly influences the metabolic flux through the this compound intermediate.

| Enzyme | Substrate | Product | Kinetic Parameter | Value | Reference |

| EryK | Erythromycin D | This compound | Substrate Preference | 1200-1900 fold higher for Erythromycin D over Erythromycin B | [1][7][8] |

| kcat/Km (relative) | ~1 | Inferred from substrate preference | |||

| Erythromycin B | Erythromycin A | kcat/Km (relative) | ~0.0005 - 0.0008 | Inferred from substrate preference | |

| EryG | This compound | Erythromycin A | - | - | Data not available in searches |

| Erythromycin D | Erythromycin B | - | - | Data not available in searches |

Note: Specific Km and kcat values for EryK with Erythromycin D were not available in the searched literature. The table reflects the reported substrate preference.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of EryK

This protocol describes the overexpression of the eryK gene in Escherichia coli and subsequent purification of the EryK protein.

1. Gene Cloning and Expression Vector Construction:

- Amplify the eryK coding sequence from Saccharopolyspora erythraea genomic DNA using PCR with primers containing appropriate restriction sites.

- Ligate the digested PCR product into a suitable expression vector (e.g., pET series) containing an N-terminal polyhistidine (His6) tag for affinity purification.

- Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and verify the sequence of the insert.

2. Protein Expression:

- Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

- Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

- Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Elute the His6-tagged EryK protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Analyze the purified protein by SDS-PAGE.

- For further purification, perform size-exclusion chromatography.

In Vitro EryK Enzyme Assay

This protocol outlines a method to determine the enzymatic activity of purified EryK.

1. Reaction Components:

- EryK Enzyme: Purified EryK protein.

- Substrate: Erythromycin D dissolved in a suitable solvent (e.g., DMSO).

- Electron Transfer System: A system to provide electrons to the P450 enzyme, such as spinach ferredoxin and ferredoxin-NADP+ reductase.

- NADPH Generating System: Glucose-6-phosphate and glucose-6-phosphate dehydrogenase to regenerate NADPH.

- Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

2. Reaction Setup (example):

- In a total volume of 200 µL, combine:

- 50 mM Tris-HCl, pH 7.5

- 100 µM Erythromycin D

- 1 µM EryK

- 2 µM spinach ferredoxin

- 0.2 U/mL ferredoxin-NADP+ reductase

- 1 mM NADP+

- 10 mM glucose-6-phosphate

- 1 U/mL glucose-6-phosphate dehydrogenase

- Initiate the reaction by adding the NADPH generating system.

3. Incubation and Termination:

- Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

- Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation.

4. Product Analysis:

- Centrifuge the terminated reaction to precipitate the protein.

- Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with a phosphate buffer).

- Monitor the elution profile at a wavelength of approximately 205-215 nm.

- Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.

Gene Knockout in Saccharopolyspora erythraea using CRISPR-Cas9

This protocol provides a general workflow for deleting the eryK gene in S. erythraea.

1. Design and Construction of the CRISPR-Cas9 Plasmid:

- Design a single guide RNA (sgRNA) targeting a specific 20-bp sequence within the eryK gene.

- Synthesize the sgRNA and clone it into a CRISPR-Cas9 vector suitable for S. erythraea, which typically includes the Cas9 nuclease gene under a suitable promoter.

- Construct a donor DNA template containing approximately 1 kb homology arms flanking the eryK gene, but with the eryK coding sequence deleted.

2. Transformation of S. erythraea:

- Introduce the CRISPR-Cas9 plasmid and the donor DNA template into S. erythraea protoplasts via polyethylene glycol (PEG)-mediated transformation or by conjugation from an E. coli donor strain.

3. Selection and Screening of Mutants:

- Plate the transformed cells on a selective medium to isolate transformants containing the CRISPR-Cas9 plasmid.

- Screen individual colonies by PCR using primers that flank the eryK gene to identify colonies where the gene has been deleted (indicated by a smaller PCR product).

- Confirm the gene deletion by Sanger sequencing of the PCR product.

4. Curing of the CRISPR-Cas9 Plasmid:

- Culture the confirmed mutant strain in a non-selective medium to promote the loss of the CRISPR-Cas9 plasmid.

- Screen for colonies that have lost the plasmid by replica plating onto selective and non-selective media.

Signaling Pathways and Experimental Workflows

The biosynthesis of erythromycin is tightly regulated. The developmental regulator BldD plays a key role in controlling the expression of the ery gene cluster in response to nutritional cues.

BldD Regulatory Pathway

Caption: Regulatory cascade showing BldD activation of erythromycin biosynthesis.

Experimental Workflow for Analyzing EryK Function

Caption: Workflow for characterizing the in vivo function of EryK.

Conclusion

This compound is a pivotal intermediate in the biosynthesis of erythromycin A. The enzyme EryK, which catalyzes its formation from Erythromycin D, demonstrates a high degree of substrate specificity, thereby channeling the metabolic flux towards the production of Erythromycin A. Understanding the kinetics and regulation of this step is essential for rational strain improvement strategies aimed at increasing the yield of this valuable antibiotic. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the intricacies of macrolide biosynthesis and to engineer more efficient production hosts.

References

- 1. The BldD Protein from Streptomyces coelicolor Is a DNA-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. desy.de [desy.de]

- 3. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ld.ru [ld.ru]

- 5. CRISPR/Cas9-Mediated Promoter Engineering in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. licorbio.com [licorbio.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Biological Activity of Erythromycin C and Its Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Erythromycin C and its associated impurities. Erythromycin, a widely used macrolide antibiotic, is a complex fermentation product that includes the primary active component, Erythromycin A, along with several structurally related substances, such as Erythromycin B and C. As minor components and potential impurities in pharmaceutical preparations, understanding the biological profile of these related substances is crucial for drug development, quality control, and ensuring therapeutic efficacy and safety.

Antibacterial Activity

Erythromycin and its related compounds exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through reversible binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the translocation step of protein synthesis. This mechanism of action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than directly killing them.

The antibacterial spectrum of erythromycins is predominantly directed against Gram-positive bacteria, with some activity against select Gram-negative organisms. Standard-grade erythromycin is a mixture of erythromycins A, B, C, and D. Erythromycin A is the most potent of these, followed by Erythromycin B. This compound and D exhibit approximately half the antibacterial activity of Erythromycin A.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Erythromycin A and C

| Bacterial Strain | Erythromycin A MIC (µg/mL) | This compound MIC (µg/mL) - Estimated |

| Staphylococcus aureus | 0.023 - 1024 | ~0.046 - 2048 |

| Streptococcus pyogenes | 0.004 - 256 | ~0.008 - 512 |

| Haemophilus influenzae | 0.015 - 256 | ~0.03 - 512 |

| Corynebacterium minutissimum | 0.015 - 64 | ~0.03 - 128 |

Note: The MIC values for this compound are estimated based on the finding that it has approximately half the activity of Erythromycin A. Actual values may vary depending on the specific strain and testing conditions.

Cytotoxicity Profile

The cytotoxic potential of erythromycin and its impurities is a critical consideration in drug safety assessment. In general, erythromycin base demonstrates low cytotoxicity to human cell lines. One study comparing various macrolides found that erythromycin base was among the least toxic to a human liver cell line.

While specific quantitative cytotoxicity data for this compound and its common degradation products (e.g., anhydroerythromycin A, N-demethylerythromycin A) is not extensively available in the public domain, it is understood that degradation products can exhibit different toxicity profiles. For instance, anhydroerythromycin A, formed under acidic conditions, is an inactive and more toxic form of the drug.

Table 2: Cytotoxicity Data for Erythromycin (Illustrative)

| Compound | Cell Line | Assay | Endpoint | Result (e.g., IC50 in µM) |

| Erythromycin A | Human Liver Cells (Chang) | MTT | Cell Viability | Low cytotoxicity observed |

| This compound | (Data not available) | |||

| Anhydroerythromycin A | (Data not available) | |||

| N-demethylerythromycin A | (Data not available) |

This table illustrates the type of data required for a comprehensive understanding. Further research is needed to populate the specific values for this compound and its impurities.

Immunomodulatory Effects and Signaling Pathways

Beyond their antibacterial action, macrolides like erythromycin are known to possess significant immunomodulatory and anti-inflammatory properties. These effects are independent of their antimicrobial activity and are a key area of research. The primary mechanisms involve the modulation of key inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

By inhibiting these pathways, erythromycin can suppress the production of pro-inflammatory cytokines such as IL-1, IL-6, and IL-8, and tumor necrosis factor-alpha (TNF-α). This leads to a dampening of the inflammatory response.

Diagram 1: Erythromycin's Impact on the NF-κB Signaling Pathway

Caption: Erythromycin inhibits the transactivation of NF-κB, a key regulator of pro-inflammatory gene expression.

Diagram 2: Erythromycin's Influence on the MAPK Signaling Pathway

Caption: Erythromycin can inhibit the phosphorylation of ERK in the MAPK signaling cascade.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of a substance against a specific bacterium.

Diagram 3: Workflow for Broth Microdilution MIC Assay

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Methodology:

-

Preparation of Antimicrobial Solution: Prepare a stock solution of this compound or its impurity in a suitable solvent. Further dilute in the appropriate broth (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested.

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the 2x antimicrobial solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final antimicrobial concentrations.

-

Incubation: Incubate the plate at 37°C for 16-20 hours in an ambient air incubator.

-

Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Diagram 4: Workflow for MTT Cytotoxicity Assay

Caption: General workflow for assessing the cytotoxicity of a compound using the MTT assay.

Methodology:

-

Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for liver toxicity) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Prepare serial dilutions of this compound or its impurities in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.

Conclusion

This compound, a common impurity in erythromycin preparations, exhibits a reduced but still significant antibacterial activity compared to Erythromycin A. A thorough understanding of its biological profile, as well as that of other related impurities and degradation products, is essential for the development of safe and effective erythromycin-based therapeutics. The immunomodulatory effects of erythromycins, mediated through the NF-κB and MAPK signaling pathways, represent a promising area for further investigation, potentially leading to new therapeutic applications beyond their antimicrobial use. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of the biological activity of this compound and its impurities. Further research is warranted to generate more comprehensive quantitative data on the antibacterial and cytotoxic profiles of these compounds.

The Natural Occurrence of Erythromycin C in Fermentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a cornerstone of macrolide antibiotics, is a complex mixture of structurally related compounds produced during fermentation by the bacterium Saccharopolyspora erythraea. While Erythromycin A is the most clinically significant and abundant component, the presence and concentration of other variants, such as Erythromycin C, are critical parameters that influence downstream processing, product purity, and overall yield. This technical guide provides an in-depth exploration of the natural occurrence of this compound in fermentation products, detailing its biosynthetic origins, factors influencing its production, and the analytical methodologies for its quantification.

Introduction: The Erythromycin Complex

Erythromycin is not a single molecular entity but a group of closely related macrolides, primarily Erythromycin A, B, C, and D.[1][2][3] These compounds share a common 14-membered lactone ring and are differentiated by substitutions at specific positions.[4] Erythromycin A is the most potent and desired product, with Erythromycin B and C being significant co-produced variants.[1][2] The relative proportions of these erythromycins are influenced by the producing strain and fermentation conditions.[2] this compound, in particular, is a key intermediate in the biosynthesis of Erythromycin A and its presence in the fermentation broth is a crucial indicator of the efficiency of the final methylation step.[5][6] It is also reported to have higher toxicity compared to Erythromycin A, necessitating its removal during purification.[5]

Biosynthesis of this compound

The biosynthesis of erythromycins is a complex process orchestrated by a series of enzymes encoded by the ery gene cluster in Saccharopolyspora erythraea.[5][7][8] The pathway begins with the assembly of the polyketide backbone, 6-deoxyerythronolide B (6-dEB), by a large enzyme complex called polyketide synthase (PKS).[5]

Subsequent post-PKS modifications lead to the formation of the various erythromycin congeners. Erythromycin D is a key branch-point intermediate. The enzyme EryK, a P450 hydroxylase, catalyzes the C12-hydroxylation of Erythromycin D to produce this compound.[5][9] In a competing reaction, the enzyme EryG, a methyltransferase, can methylate Erythromycin D to form Erythromycin B.[5] Finally, Erythromycin A is synthesized through the methylation of this compound by EryG or the C12-hydroxylation of Erythromycin B by EryK.[5][6]

Biosynthetic Pathway of this compound

References

- 1. Erythromycin - Wikipedia [en.wikipedia.org]

- 2. unido.org [unido.org]

- 3. mdpi.com [mdpi.com]

- 4. Erythromycin- Structure and Production | PPTX [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Saccharopolyspora erythraea - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Formula and Exact Mass of Erythromycin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and exact mass of Erythromycin C, a minor co-metabolite of erythromycin. The document details the precise physicochemical properties and outlines the experimental methodology for their determination using high-resolution mass spectrometry (HRMS), a critical technique in modern analytical chemistry and drug development.

Physicochemical Properties of this compound

This compound is a macrolide antibiotic and an intermediate in the biosynthesis of Erythromycin A.[1][2] Its accurate characterization is crucial for research, quality control, and impurity profiling in pharmaceutical preparations. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₆H₆₅NO₁₃ | [1][3][4][5] |

| Molecular Weight (Average) | 719.9 g/mol | [3][4][5] |

| Monoisotopic (Exact) Mass | 719.44559113 Da |

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

The determination of the exact mass of a molecule is fundamental to elucidating its elemental composition. High-resolution mass spectrometry is the definitive technique for this purpose, offering high accuracy and resolution.[6] Instruments such as Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can achieve mass accuracies of less than 5 ppm, enabling the confident assignment of a molecular formula.

The following protocol outlines the steps for the determination of the exact mass of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

2.1.1. Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of pure this compound standard and dissolve it in 1 mL of a suitable HPLC-grade solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration suitable for ESI-MS analysis, typically in the range of 1-10 µg/mL.

-

Purity Check: It is recommended to confirm the purity of the sample using methods such as NMR or a preliminary low-resolution MS analysis.

2.1.2. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Analysis

-

Chromatographic Separation (Optional but Recommended):

-

Column: A C18 reversed-phase column is suitable for separating macrolides.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL of the working solution.

-

-

Mass Spectrometer Parameters (Example for a Q-TOF):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for macrolides to generate the protonated molecule [M+H]⁺.

-

Capillary Voltage: 3.0-4.0 kV.

-

Sampling Cone Voltage: 20-40 V.

-

Source Temperature: 100-120 °C.

-

Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.

-

Desolvation Temperature: 350-450 °C.

-

Mass Range: Scan from m/z 100 to 1200 to cover the expected mass of this compound and potential adducts.

-

Acquisition Mode: Full scan mode with high resolution (>10,000 FWHM).

-

Calibration: Calibrate the instrument using a suitable reference standard (e.g., sodium formate or a commercial tuning mix) immediately before the analysis to ensure high mass accuracy. An internal calibrant or lock mass can be used during the run to maintain accuracy.

-

2.1.3. Data Acquisition and Analysis

-

Data Acquisition: Acquire the full scan mass spectrum of the eluting peak corresponding to this compound. The data system will record the mass-to-charge ratio (m/z) of the detected ions with high precision.

-

Molecular Formula Generation:

-

Identify the m/z of the monoisotopic peak of the protonated molecule, [M+H]⁺.

-

Use the instrument's software to calculate the neutral exact mass from the measured m/z of the [M+H]⁺ ion.

-

Input this exact mass into a molecular formula calculator within the software.

-

Define the constraints for the elemental composition based on chemical knowledge of the compound (e.g., C, H, N, O). Set realistic ranges for the number of each atom.

-

The software will generate a list of possible molecular formulas that fit the measured exact mass within a specified tolerance (e.g., ±5 ppm).

-

-

Formula Confirmation:

-

Compare the theoretical isotopic pattern for the most likely formula (C₃₆H₆₅NO₁₃) with the experimentally observed isotopic pattern. The relative abundances of the M+1 and M+2 peaks should closely match the theoretical values.

-

Further confirmation can be obtained through tandem mass spectrometry (MS/MS) by fragmenting the [M+H]⁺ ion and analyzing the resulting fragment ions.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of the molecular formula and exact mass of a pure compound like this compound.

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Method for Erythromycin C Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a mixture of structurally related erythromycins, primarily Erythromycin A, along with smaller amounts of Erythromycin B, C, D, E, and F. Erythromycin C is a related substance and a potential impurity in Erythromycin bulk drug and pharmaceutical formulations. Its accurate quantification is crucial for quality control and regulatory compliance. This document provides a detailed application note and protocol for the quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other related erythromycins and potential degradation products. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The quantification is performed by comparing the peak area of this compound in a sample to that of a certified reference standard. UV detection is commonly employed for the analysis of erythromycins.

Experimental Protocols

Materials and Reagents

-